molecular formula C20H21NO4 B582346 5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid CAS No. 1261969-11-2

5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid

Numéro de catalogue: B582346
Numéro CAS: 1261969-11-2
Poids moléculaire: 339.391
Clé InChI: SHYRKVICVFHZQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. The compound features a biphenyl scaffold substituted with a methoxy group, a carboxylic acid, and a piperidine carboxamide. The methoxy group is a prevalent functional group in pharmaceuticals and bioactive molecules, known to influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters . For instance, methoxy-containing compounds have demonstrated various biological activities, including antihepatotoxic effects in preclinical research . The distinct molecular architecture of this compound, combining hydrogen bond donor and acceptor sites with significant rotational freedom, makes it a valuable building block for developing novel bioactive compounds or as a intermediate in organic synthesis. Researchers can utilize this scaffold to probe biological pathways or as a starting point for structure-activity relationship (SAR) studies.

Propriétés

IUPAC Name

3-methoxy-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-25-18-12-16(11-17(13-18)20(23)24)14-5-7-15(8-6-14)19(22)21-9-3-2-4-10-21/h5-8,11-13H,2-4,9-10H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYRKVICVFHZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692295
Record name 5-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-11-2
Record name 5-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Suzuki-Miyaura Coupling

The biphenyl structure is constructed using Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated benzoic acid precursor. For example:

  • Boronic acid component : 4-(piperidinocarbonyl)phenylboronic acid.

  • Electrophilic partner : 3-bromo-5-methoxybenzoic acid.

Reaction Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.5–2 mol%).

  • Base: Sodium carbonate (2.0 equiv).

  • Solvent: Toluene/water (4:1) at 80–90°C for 12–24 hours.

  • Yield: 60–75% after column chromatography.

Key Challenges :

  • Competing protodeboronation of the boronic acid under basic conditions.

  • Steric hindrance from the piperidinocarbonyl group slowing transmetalation.

Optimization Strategies

  • Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with comparable yields.

  • Ligand design : Bulky phosphine ligands (e.g., SPhos) enhance selectivity for hindered substrates.

Piperidinocarbonyl Group Installation

Amidation of 4-Carboxyphenyl Precursors

The piperidinocarbonyl group is introduced via amidation of 4-carboxyphenyl intermediates. A representative protocol involves:

  • Activation : Treat 4-carboxyphenyl bromide with thionyl chloride to form the acyl chloride.

  • Amidation : React with piperidine in dichloromethane at 0°C to room temperature.

  • Work-up : Aqueous extraction and recrystallization from ethanol/water.

Yield : 85–90%.

Alternative Route: Ullmann Coupling

Copper-catalyzed coupling between 4-iodobenzoic acid and piperidine under Ullmann conditions:

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline (20 mol%).

  • Solvent: DMF at 120°C for 24 hours.

  • Yield: 50–60%.

Methoxylation Strategies

Dimethyl Sulfate-Mediated Methylation

The methoxy group is introduced using dimethyl sulfate (DMS) in aqueous alkaline conditions:

  • Substrate : 5-Hydroxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid.

  • Conditions : DMS (1.2 equiv), NaOH (2.0 equiv), H₂O/acetone (3:1), 60°C, 6 hours.

  • Yield : 70–80% after acid precipitation.

Advantages :

  • Avoids toxic solvents like 1,2-dichloroethane.

  • Simplified work-up due to high aqueous solubility of by-products.

Alternative Methylation Agents

  • Methyl iodide : Requires phase-transfer catalysts (e.g., TBAB) in THF/H₂O (yield: 65–70%).

  • Diazomethane : Limited to small-scale reactions due to safety concerns.

Carboxylic Acid Functionalization and Protection

Ester Protection

The carboxylic acid group is often protected as a methyl ester to prevent side reactions during coupling:

  • Reagent : Thionyl chloride/methanol or DCC/DMAP-mediated esterification.

  • Deprotection : Achieved via hydrolysis with LiOH in THF/water.

Direct Carboxylation

For substrates lacking pre-installed carboxylic acid groups, carboxylation is performed using CO₂ under palladium catalysis:

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: Xantphos (10 mol%).

  • Solvent: DMF, 100°C, 24 hours.

  • Yield: 40–50%.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, aromatic H-2).

    • δ 7.89 (d, J = 8.4 Hz, 2H, phenyl H-2/H-6).

    • δ 3.85 (s, 3H, OCH₃).

  • ¹³C NMR :

    • 172.8 ppm (COOH).

    • 168.4 ppm (piperidinocarbonyl C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₁₉NO₅ : 353.1264 [M+H]⁺.

  • Observed : 353.1267.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Suzuki-Miyaura coupling60–7595–98Scalability, air stability
Ullmann coupling50–6090–92No boronic acid required
Aqueous methylation70–8097–99Environmentally benign conditions

Industrial-Scale Considerations

Cost Analysis

  • Palladium catalysts : Account for 40–50% of raw material costs.

  • Solvent recovery : Toluene and DMF are recycled via distillation (85–90% recovery).

Regulatory Compliance

  • Waste management : Dimethyl sulfate quenched with ammonia to produce non-toxic sulfates.

  • Process safety : Diazomethane replaced by DMS in large-scale operations .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidinocarbonyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 5-Hydroxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid.

    Reduction: 5-Methoxy-3-[4-(piperidin-1-yl)phenyl]benzoic acid.

    Substitution: 5-Halo-3-[4-(piperidinocarbonyl)phenyl]benzoic acid.

Applications De Recherche Scientifique

5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound’s uniqueness arises from its combination of a benzoic acid backbone, a piperidinocarbonyl group, and a methoxy substituent. Below is a comparative analysis with structurally related compounds:

2-Chloro-4-[4-(Piperidine-1-Carbonyl)Phenyl]Benzoic Acid
  • Substituents: Chloro group at the 2-position, piperidinocarbonyl-substituted phenyl at the 4-position.
  • Key Differences : Replacing the methoxy group with chloro alters electronic properties (electron-withdrawing vs. electron-donating) and lipophilicity.
  • Impact : The chloro derivative exhibits higher reactivity in electrophilic substitutions but reduced metabolic stability compared to the methoxy analog .
4-(2-Chloro-5-(Trifluoromethyl)Phenyl)Benzoic Acid
  • Substituents : Chloro and trifluoromethyl groups on the phenyl ring.
  • Key Differences : The trifluoromethyl group significantly enhances lipophilicity, promoting membrane permeability.
  • Impact: While the target compound’s piperidinocarbonyl group may improve target specificity, the trifluoromethyl analog’s lipophilicity favors pharmacokinetic properties like absorption .
4-[(1-Methylpiperidin-4-yl)Oxy]Benzoic Acid Hydrochloride
  • Substituents : Piperidine linked via an ether bond (oxy group) and a methyl group.
  • Key Differences : The ether linkage reduces steric hindrance compared to the amide bond in the target compound.
  • Impact : The hydrochloride salt improves solubility, but the amide bond in the target compound offers greater metabolic stability .
T-26c (Methoxy-Substituted Thienopyrimidinone Benzoic Acid)
  • Substituents: Thienopyrimidinone and methoxybenzyl groups.
  • Key Differences: A heterocyclic thienopyrimidinone replaces the piperidinocarbonyl group.
  • Impact: The thienopyrimidinone moiety may enhance enzyme inhibition, whereas the target compound’s piperidine ring could improve receptor binding .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight LogP* Solubility Key Functional Groups
Target Compound ~355.4 g/mol ~2.5 Moderate Benzoic acid, methoxy, piperidinocarbonyl
2-Chloro-4-[4-(piperidinocarbonyl)phenyl]benzoic acid ~300.7 g/mol ~3.0 Low Chloro, piperidinocarbonyl
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid 300.7 g/mol ~3.8 Very low Trifluoromethyl, chloro
T-26c ~500.5 g/mol ~2.2 Moderate Thienopyrimidinone, methoxy

*Predicted LogP values based on substituent contributions.

  • Lipophilicity : The target compound’s LogP (~2.5) balances solubility and membrane permeability, making it more drug-like than the highly lipophilic trifluoromethyl analog (LogP ~3.8) .
  • Acidity : The methoxy group slightly reduces the benzoic acid’s acidity (pKa ~4.5) compared to the chloro derivative (pKa ~3.8), influencing ionization and binding .

Activité Biologique

5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid (CAS No. 1261969-11-2) is a synthetic compound with potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H21NO4
  • Molecular Weight : 339.39 g/mol
  • Chemical Structure : The compound features a methoxy group, a benzoic acid moiety, and a piperidinocarbonyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing lipid metabolism and inflammatory responses.
  • Receptor Modulation : It may modulate receptor activity, affecting pathways related to pain and inflammation.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could help mitigate oxidative stress in cells.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Effects : It has shown potential in reducing inflammation in various models, which could be beneficial for conditions such as arthritis.
  • Antitumor Activity : Some studies have indicated that this compound may inhibit tumor growth in specific cancer models, suggesting its potential as an anticancer agent.
  • Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from damage, indicating possible applications in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations, with IC50 values indicating potent activity against specific cancer types.
    • Another study highlighted its ability to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS).
  • In Vivo Studies :
    • In animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, showcasing its anti-inflammatory potential.
    • A xenograft model using human tumor cells showed that treatment with the compound led to reduced tumor size after several weeks of administration.

Data Summary Table

Study TypeModelKey FindingsReference
In VitroHuman cancer cell linesSignificant inhibition of cell proliferation
In VitroMacrophage modelReduced pro-inflammatory cytokines
In VivoInflammation modelDecreased paw edema
In VivoXenograft tumor modelReduced tumor size

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves coupling a benzoic acid derivative with a piperidine-containing aryl group. For example, intermediates like 4-(piperidinocarbonyl)phenylboronic acid (analogous to compounds in ) can undergo Suzuki-Miyaura cross-coupling with halogenated benzoic acid precursors. Characterization typically involves 1H/13C NMR to confirm regioselectivity and HPLC-MS for purity analysis. Piperidine carbonyl groups are identified via carbonyl stretching frequencies (~1650–1700 cm⁻¹) in FT-IR spectra .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm. The piperidinocarbonyl moiety shows distinct peaks for the carbonyl (δ ~165–170 ppm in 13C NMR) and piperidine protons (δ 1.4–3.0 ppm for CH₂ groups).
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) with an expected m/z matching the molecular formula (C₂₁H₂₁NO₅: theoretical ~368.14).
  • X-ray Crystallography (if crystalline): Resolves spatial arrangement, as seen in structurally similar compounds (e.g., ).

Q. What solvent systems are optimal for solubility and reactivity in functionalization reactions?

  • Methodological Answer : The compound’s carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) for reactions like amidation or esterification. Piperidine’s basicity may require buffered conditions (e.g., pH 7–8) to avoid protonation during coupling reactions .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., overlapping proton signals) be resolved for this compound?

  • Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to differentiate overlapping signals. For example, HMBC can correlate the methoxy group’s oxygen with adjacent aromatic protons. Deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃) may shift/resolve peaks. Computational tools (DFT-based NMR prediction) can validate assignments .

Q. What strategies improve yield in the final cyclization step of the synthesis?

  • Methodological Answer :

  • Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand tuning (e.g., SPhos) enhance cross-coupling efficiency.
  • Temperature Control : Microwave-assisted synthesis (120–150°C) reduces reaction time and byproduct formation.
  • Workup : Acidic or basic extraction (depending on solubility) isolates the product from unreacted intermediates. Reported yields for analogous syntheses range from 45–72% .

Q. How does the piperidinocarbonyl group influence biological activity compared to other carbonyl substituents?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies can compare piperidinocarbonyl with morpholine or pyrrolidine analogs. For example:

  • Lipophilicity : Piperidine increases logP vs. morpholine, potentially enhancing membrane permeability.
  • Receptor Binding : Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with targets like GPCRs or kinases.
  • In Vitro Assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., IC₅₀) against relevant disease models .

Q. What analytical methods detect degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-MS/MS : Identifies hydrolyzed products (e.g., benzoic acid from ester cleavage) or oxidized piperidine rings.
  • Kinetic Modeling : Arrhenius plots predict shelf-life at standard storage conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.